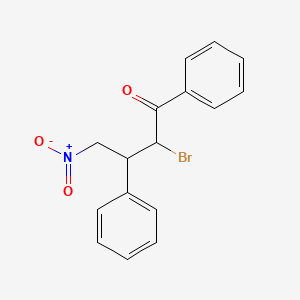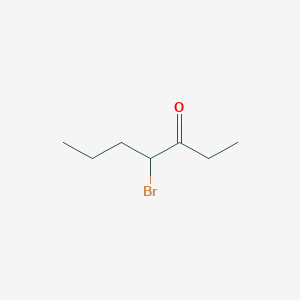
4-Bromoheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoheptan-3-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the fourth carbon of a heptanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromoheptan-3-one can be synthesized through several methods. One common approach involves the bromination of heptan-3-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromoheptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of heptan-3-one derivatives with different substituents.
Reduction: Formation of 4-bromoheptanol.
Oxidation: Formation of 4-bromoheptanoic acid.
Applications De Recherche Scientifique
4-Bromoheptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromoheptan-3-one involves its reactivity as a brominated ketone. The bromine atom makes the compound more electrophilic, facilitating nucleophilic attacks at the carbonyl carbon. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroheptan-3-one: Similar structure but with a chlorine atom instead of bromine.
4-Iodoheptan-3-one: Similar structure but with an iodine atom instead of bromine.
Heptan-3-one: The parent ketone without any halogen substitution.
Uniqueness
4-Bromoheptan-3-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
57246-65-8 |
|---|---|
Formule moléculaire |
C7H13BrO |
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
4-bromoheptan-3-one |
InChI |
InChI=1S/C7H13BrO/c1-3-5-6(8)7(9)4-2/h6H,3-5H2,1-2H3 |
Clé InChI |
JDGAYPFRPOMJIP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


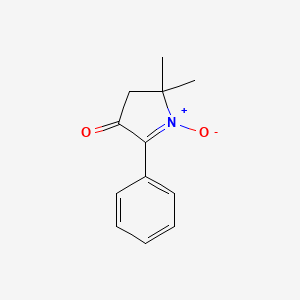
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
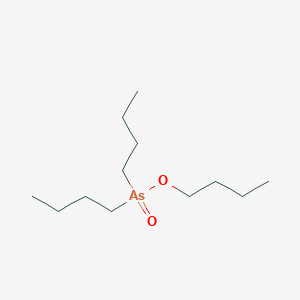
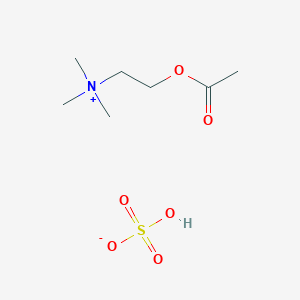
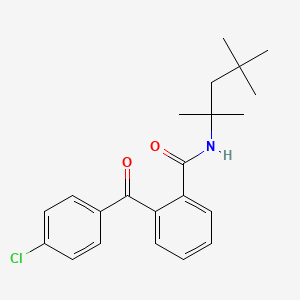

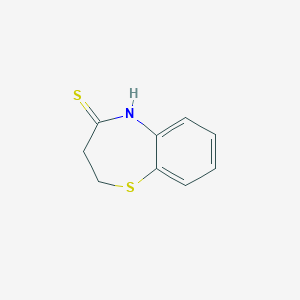
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
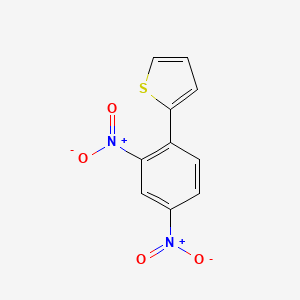
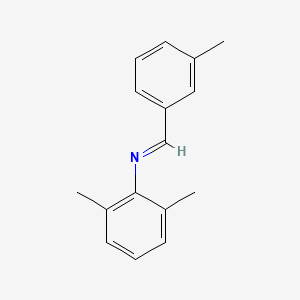
mercury](/img/structure/B14632593.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
